
"4-Oxobutyl benzoate" IUPAC name and CAS
number (106200-41-3)

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 4-Oxobutyl benzoate

Cat. No.: B3117955 Get Quote

An In-Depth Technical Guide to Methyl 4-(4-
Oxobutyl)benzoate
IUPAC Name: Methyl 4-(4-oxobutyl)benzoate CAS Number: 106200-41-3

This technical guide provides a comprehensive overview of methyl 4-(4-oxobutyl)benzoate, a

key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and

professionals involved in drug development and organic synthesis. This document details the

compound's physicochemical properties, spectroscopic data, synthesis protocols, and its

pivotal role in the manufacturing of the chemotherapy agent Pemetrexed.

Physicochemical and Spectroscopic Data
The properties of methyl 4-(4-oxobutyl)benzoate are summarized in the tables below. This data

is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of Methyl 4-(4-Oxobutyl)benzoate
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Property Value Source

IUPAC Name Methyl 4-(4-oxobutyl)benzoate PubChem[1]

CAS Number 106200-41-3 PubChem[1]

Molecular Formula C₁₂H₁₄O₃ PubChem[1]

Molecular Weight 206.24 g/mol PubChem[1]

Appearance
Colorless to pale yellow liquid

or solid
N/A

Melting Point 76.5-78 °C N/A

Boiling Point 131 °C at <1 Torr N/A

Density 1.082 ± 0.06 g/cm³ (Predicted) N/A

Solubility
Soluble in Chloroform, DMSO,

Methanol (slightly)
N/A

Table 2: Spectroscopic Data of Methyl 4-(4-Oxobutyl)benzoate
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Technique Data

¹H NMR

Predicted δ (ppm): 9.8 (s, 1H, -CHO), 7.9 (d,

2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH₃),

3.0 (t, 2H, -CH₂-Ar), 2.8 (t, 2H, -CH₂-CHO), 2.1

(quintet, 2H, -CH₂-CH₂-CH₂-)

¹³C NMR

Predicted δ (ppm): 202.0 (-CHO), 166.5 (C=O,

ester), 145.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-

CH), 52.0 (-OCH₃), 43.0 (-CH₂-), 35.0 (-CH₂-),

20.0 (-CH₂-)

Mass Spectrometry (EI-MS)

Predicted m/z: 206 (M⁺), 175 (M⁺ - OCH₃), 149

(M⁺ - C₄H₇O), 121 (M⁺ - C₄H₇O - CO), 91

(C₇H₇⁺)

Infrared (IR) Spectroscopy

Predicted ν (cm⁻¹): 2950 (C-H, alkyl), 2720 (C-

H, aldehyde), 1720 (C=O, ester), 1685 (C=O,

aldehyde), 1610, 1580 (C=C, aromatic), 1280,

1110 (C-O, ester)

Note: Experimentally obtained spectral data for

methyl 4-(4-oxobutyl)benzoate is not readily

available in public databases. The data

presented is predicted based on the chemical

structure and typical values for the functional

groups present.

Experimental Protocols
Methyl 4-(4-oxobutyl)benzoate can be synthesized through several established methods in

organic chemistry. Below are detailed protocols for two common synthetic routes, as well as a

key subsequent transformation in the synthesis of Pemetrexed.

Synthesis via Heck Reaction
The Heck reaction provides a reliable method for the carbon-carbon bond formation required to

produce methyl 4-(4-oxobutyl)benzoate from readily available starting materials.
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Reaction: Methyl 4-bromobenzoate + 3-buten-1-ol → Methyl 4-(4-oxobutyl)benzoate

Reagents and Materials:

Methyl 4-bromobenzoate

3-Buten-1-ol

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Triethylamine (Et₃N)

Toluene, anhydrous

Diatomaceous earth

Hydrochloric acid (1M)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate

Procedure:

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser,

and nitrogen inlet, add methyl 4-bromobenzoate (1 equivalent), palladium(II) acetate (0.02

equivalents), and triphenylphosphine (0.04 equivalents).

Flush the flask with nitrogen.
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Add anhydrous toluene via syringe, followed by 3-buten-1-ol (1.2 equivalents) and

triethylamine (1.5 equivalents).

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature and filter through a pad of

diatomaceous earth, washing the pad with ethyl acetate.

Combine the filtrate and washes and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with 1M hydrochloric acid,

saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

The crude product is then purified by flash column chromatography on silica gel using a

hexane-ethyl acetate gradient to yield pure methyl 4-(4-oxobutyl)benzoate.

Synthesis via Friedel-Crafts Acylation
An alternative approach involves the Friedel-Crafts acylation of a suitable aromatic precursor.

Reaction: Methyl benzoate + Succinic anhydride → 3-(4-carbomethoxybenzoyl)propanoic acid,

followed by reduction.

Reagents and Materials:

Methyl benzoate

Succinic anhydride

Aluminum chloride (AlCl₃), anhydrous

Nitrobenzene or Dichloromethane, anhydrous

Ice-cold dilute hydrochloric acid

Sodium bicarbonate solution
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Anhydrous sodium sulfate

Appropriate reducing agent (e.g., Triethylsilane and Trifluoroacetic acid for Clemmensen or

Wolff-Kishner reduction conditions)

Procedure:

Acylation Step:

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous

nitrobenzene or dichloromethane at 0 °C, slowly add a mixture of methyl benzoate (1

equivalent) and succinic anhydride (1.1 equivalents).

Allow the reaction to stir at room temperature for 24-48 hours.

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric

acid.

If using dichloromethane, separate the organic layer. If using nitrobenzene, perform steam

distillation to remove the solvent.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

Concentrate under reduced pressure to obtain the keto-acid intermediate.

Reduction Step:

The keto group of 3-(4-carbomethoxybenzoyl)propanoic acid is then selectively reduced to

a methylene group. A common method is a modified Clemmensen reduction.

Dissolve the keto-acid in trifluoroacetic acid and treat with triethylsilane (2-3 equivalents)

at room temperature.

Stir the reaction for 12-24 hours.

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium

sulfate, and concentrate.

The resulting carboxylic acid is then converted to the aldehyde, methyl 4-(4-

oxobutyl)benzoate, through standard functional group transformations (e.g., conversion to

an acyl chloride followed by Rosenmund reduction or conversion to a Weinreb amide

followed by reduction with DIBAL-H).

α-Bromination of Methyl 4-(4-Oxobutyl)benzoate
This compound is a key intermediate in the synthesis of Pemetrexed. The next step in this

synthetic sequence is the selective bromination at the alpha-position to the aldehyde.

Reaction: Methyl 4-(4-oxobutyl)benzoate + Br₂ → Methyl 4-(3-bromo-4-oxobutyl)benzoate

Reagents and Materials:

Methyl 4-(4-oxobutyl)benzoate

Bromine (Br₂)

Dichloromethane (CH₂Cl₂), anhydrous

Acetic acid (catalytic amount)

Saturated sodium thiosulfate solution

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve methyl 4-(4-oxobutyl)benzoate (1 equivalent) in anhydrous dichloromethane in a

flask protected from light.

Add a catalytic amount of acetic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3117955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise,

maintaining the temperature below 5 °C.

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

Quench the reaction by adding saturated sodium thiosulfate solution to consume excess

bromine.

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield methyl 4-(3-bromo-4-oxobutyl)benzoate, which is often used in the next

step without further purification.

Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to methyl 4-(4-

oxobutyl)benzoate.

Caption: Synthetic workflow for methyl 4-(4-oxobutyl)benzoate and its subsequent

transformation.

Caption: Key steps in the synthesis of Pemetrexed from methyl 4-(4-oxobutyl)benzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["4-Oxobutyl benzoate" IUPAC name and CAS number
(106200-41-3)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3117955#4-oxobutyl-benzoate-iupac-name-and-cas-
number-106200-41-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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